molecular formula C6H4BrFS B183962 4-Bromo-2-fluorothiophenol CAS No. 174414-93-8

4-Bromo-2-fluorothiophenol

Cat. No. B183962
M. Wt: 207.07 g/mol
InChI Key: KENIDQSHNHNYOY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorothiophenol (4-BFT) is a thiophenol derivative with a bromine and fluorine substituent. It is a white solid that is soluble in water and alcohol. 4-BFT is used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. This article will discuss 4-BFT's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Polymer Modification

4-Bromo-2-fluorothiophenol has been utilized in the synthesis of various chemical compounds. For instance, its derivatives have been engaged in the preparation of conjugated polythiophenes. A study by Gohier, Frère, and Roncali (2013) explored the use of 3-fluoro-4-hexylthiophene, derived from a similar process involving bromination and fluorination, for tuning the electronic properties of these polymers. However, electropolymerization attempts with this monomer were unsuccessful, leading to the exploration of alternative terthienyls for electropolymerization and their electronic properties analysis (Gohier, Frère, & Roncali, 2013).

Application in Light-Emitting Diodes

4-Bromo-2-fluorothiophenol or its derivatives have also found application in the field of electronics, particularly in enhancing the performance of light-emitting diodes (LEDs). In a study conducted by Chong, Lee, Wen, and Guo (2006), a self-assembled monolayer (SAM) of 4-fluorothiophenol was used to modify the Ag anode of a top-emitting polymer light-emitting diode (T-PLED). This modification resulted in enhanced hole injection and improved device performance, demonstrating the potential of fluorothiophenol derivatives in electronic applications (Chong, Lee, Wen, & Guo, 2006).

Chemical and Pharmaceutical Research

In the field of chemical and pharmaceutical research, derivatives of 4-bromo-2-fluorothiophenol have been studied for their potential as COX-2 inhibitors. Pinto et al. (1996) discussed the chemistry and pharmacokinetics of diarylthiophenes and terphenyls, including compounds like 2-bromo-4-(4′-sulfonylmethyl)phenyl-5-(4′-fluoro)phenylthiophene, as selective COX-2 inhibitors. Although not directly involving 4-bromo-2-fluorothiophenol, this study highlights the broader context in which its derivatives are being researched (Pinto et al., 1996).

properties

IUPAC Name

4-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENIDQSHNHNYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626342
Record name 4-Bromo-2-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorothiophenol

CAS RN

174414-93-8
Record name 4-Bromo-2-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174414-93-8
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Synthesis routes and methods I

Procedure details

Triphenylphosphine was added portionwise to a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (8.44 g) in THF (30 ml) at 0° C. After 15 min water was added and the colourless solution was stirred at 20° C. for 18 h. The solvent was removed in vacuo, the residues dissolved in DCM and extracted with 2M sodium hydroxide (twice). The aqueous layers were washed with DCM, combined, acidified (4M HCl) and extracted with ethyl acetate (thrice). These organic extracts were dried (MgSO4) and evaporated to give the sub-title compound (5.89 g).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorothiophenol
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Citations

For This Compound
1
Citations
L Li, Y Luo, Q Wu, L Wang, G Jia, T Chen, C Zhang… - Nanoscale, 2023 - pubs.rsc.org
… , we reported an efficient and bright green indium phosphide (InP) QD-based light-emitting diode (LED) by introducing a self-assembled monolayer of 4-bromo-2-fluorothiophenol (SAM-…
Number of citations: 3 pubs.rsc.org

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